molecular formula C13H14FN3O2S B2464832 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921885-92-9

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2464832
CAS No.: 921885-92-9
M. Wt: 295.33
InChI Key: GKOJNMIQMAVFLV-UHFFFAOYSA-N
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Description

2-(2-((3-Fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound featuring a substituted imidazole core, a thioether linkage to a 3-fluorobenzyl group, and an acetamide terminus. This molecular architecture is characteristic of a class of compounds investigated for their diverse biological activities and potential in therapeutic development . This acetamide derivative is designed for scientific research applications. Preliminary investigations on structurally similar imidazole compounds indicate potential for several areas of study, including antimicrobial , anticancer , and antitubercular research . The presence of the fluorine atom on the benzyl group is a common strategy in medicinal chemistry to influence the compound's metabolic stability and lipophilicity, which can impact its pharmacokinetic properties . The mechanism of action for such compounds is believed to involve interaction with specific biological targets, such as enzymes or receptors, leading to the modulation of key cellular pathways . In vitro studies on analogous molecules have demonstrated significant activity, suggesting that this compound may serve as a valuable chemical tool or starting point for further optimization in drug discovery efforts . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c14-10-3-1-2-9(4-10)8-20-13-16-5-11(7-18)17(13)6-12(15)19/h1-5,18H,6-8H2,(H2,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOJNMIQMAVFLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and imidazole.

    Thioether Formation: The 3-fluorobenzyl chloride reacts with a thiol compound to form the thioether linkage.

    Imidazole Functionalization: The thioether intermediate is then reacted with an imidazole derivative to introduce the imidazole ring.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the imidazole ring or the thioether linkage.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and various bases. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide include:

These compounds share structural similarities, such as the fluorobenzyl and thioether groups, but differ in their core structures and functional groups. The unique combination of the imidazole ring and hydroxymethyl group in this compound distinguishes it from these analogs, potentially offering different biological activities and applications.

Biological Activity

The compound 2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide , also referred to as N-ethyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, is a synthetic organic molecule belonging to the imidazole derivative class. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyDescription
IUPAC Name N-ethyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Molecular Formula C15H18FN3O2S
Molecular Weight 323.39 g/mol
InChI Key InChI=1S/C15H18FN3O2S/c1-2-17-14(21)8-19-13(9-20)7-18-15(19)22-10-11-4-3-5-12(16)6-11/h3-7,20H,2,8-10H2,1H3,(H,17,21)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which may improve pharmacological profiles. The imidazole ring is known to participate in various biochemical interactions, potentially modulating biological pathways related to inflammation and microbial resistance.

Anti-inflammatory Activity

Research indicates that imidazole derivatives possess significant anti-inflammatory properties. For instance, compounds similar to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators such as prostaglandins.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have suggested that it may exhibit activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Study on Imidazole Derivatives : A study reported that imidazole derivatives exhibited significant inhibition of COX enzymes at low concentrations, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : Another investigation highlighted that compounds with similar structures demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5 to 50 µg/mL .
  • Pharmacokinetic Properties : The pharmacokinetic profile of related imidazole compounds suggests favorable absorption and distribution characteristics due to their lipophilic nature, enhancing their potential as drug candidates .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityRemarks
N-Ethyl-2-(2-benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamideModerate anti-inflammatoryLacks fluorine; may exhibit different potency
N-Ethyl-2-(2-chlorobenzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamideVariable activityChlorine may alter reactivity
N-Ethyl-2-(2-methylbenzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamideLower activityMethyl group affects pharmacokinetics

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